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Compound of Interest

Compound Name:
(4-Bromo-2,6-

dichlorophenyl)methanol

CAS No.: 274671-77-1

Cat. No.: B1442870 Get Quote

(4-Bromo-2,6-dichlorophenyl)methanol is a halogenated benzyl alcohol derivative that

serves as a pivotal building block for researchers in medicinal chemistry and advanced organic

synthesis. Its trifunctional nature—a reactive hydroxymethyl group, a bromine atom suitable for

cross-coupling reactions, and a sterically hindered dichlorinated phenyl ring—provides a

unique scaffold for constructing complex molecular architectures. The strategic placement of

halogen atoms significantly influences the electronic properties and conformational rigidity of

the molecule, making it an asset in the design of novel therapeutic agents and functional

materials. Halogenation is a well-established strategy in medicinal chemistry to enhance the

potency and modulate the pharmacokinetic properties of drug candidates[1][2]. This guide

offers a comprehensive overview of the synthesis, characterization, and potential applications

of this versatile compound, grounded in established chemical principles and field-proven

methodologies.

Section 1: Core Physicochemical & Structural Data
The fundamental properties of (4-Bromo-2,6-dichlorophenyl)methanol are summarized

below. Accurate knowledge of these parameters is the cornerstone of its effective use in

quantitative and reproducible experimental design.
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Property Value Source(s)

Molecular Formula C₇H₅BrCl₂O [3]

Molecular Weight 255.92 g/mol [3]

CAS Number 274671-77-1 [4][3]

IUPAC Name
(4-bromo-2,6-

dichlorophenyl)methanol
[3]

Synonyms
4-Bromo-2,6-dichlorobenzyl

alcohol
[3]

Appearance
Typically an off-white to pale

yellow solid

XLogP3 3.0 [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
1 [3]

Rotatable Bond Count 1 [3]

Section 2: Synthesis and Purification Protocol
The synthesis of (4-Bromo-2,6-dichlorophenyl)methanol is most reliably achieved via a two-

step process starting from 1-bromo-3,5-dichlorobenzene. This pathway involves an initial

formylation to create the key aldehyde intermediate, followed by a selective reduction to the

desired benzyl alcohol. This approach is chosen for its high regioselectivity and the commercial

availability of the starting material.

Step 1: Synthesis of 4-Bromo-2,6-dichlorobenzaldehyde
(Intermediate)
The introduction of the formyl group is accomplished via ortho-lithiation followed by quenching

with an electrophilic formylating agent like N,N-dimethylformamide (DMF). This method is

highly effective for directed functionalization of polysubstituted aromatic rings.
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Experimental Protocol:

Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped

with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a

positive pressure of dry nitrogen throughout the reaction.

Initial Solution: Dissolve 1-bromo-3,5-dichlorobenzene (1.0 eq) in anhydrous tetrahydrofuran

(THF) and cool the solution to -78 °C using a dry ice/acetone bath.

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise via the dropping funnel,

ensuring the internal temperature does not exceed -70 °C. The choice of n-BuLi is critical for

efficient deprotonation at one of the positions ortho to the bromine atom. Stir the resulting

solution for 1 hour at -78 °C.

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise, again

maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional 2

hours at this temperature, then allowed to warm slowly to room temperature overnight.

Work-up and Isolation: Quench the reaction by carefully adding 1 M hydrochloric acid (HCl).

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the

organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel (using a

hexane/ethyl acetate gradient) to yield pure 4-bromo-2,6-dichlorobenzaldehyde.

Step 2: Reduction to (4-Bromo-2,6-
dichlorophenyl)methanol
The selective reduction of the aldehyde to the primary alcohol is a standard transformation

achieved with high fidelity using sodium borohydride (NaBH₄). This reagent is chosen for its

mildness and high chemoselectivity, as it will not reduce the aromatic ring or cleave the carbon-

halogen bonds under these conditions.

Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve the 4-bromo-2,6-dichlorobenzaldehyde

(1.0 eq) from Step 1 in methanol.

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq)

portion-wise over 15 minutes, controlling any effervescence. The use of a stoichiometric

excess of NaBH₄ ensures the complete conversion of the aldehyde.

Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer

Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

Work-up: Carefully add water to quench the excess NaBH₄. Remove the methanol under

reduced pressure.

Extraction and Purification: Extract the aqueous residue with dichloromethane (3x). Combine

the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo to yield the crude (4-bromo-2,6-dichlorophenyl)methanol. If necessary, the

product can be further purified by recrystallization from a suitable solvent system like

toluene/hexane.

Synthesis Workflow Diagram
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Step 1: Formylation

Step 2: Reduction

1-Bromo-3,5-dichlorobenzene

Ortho-lithiation
(n-BuLi, THF, -78°C)

Formylation
(DMF, -78°C to RT)

Intermediate:
4-Bromo-2,6-dichlorobenzaldehyde

Reduction with NaBH₄

(Methanol, 0°C to RT)

Final Product:
(4-Bromo-2,6-dichlorophenyl)methanol

Click to download full resolution via product page

Caption: Two-step synthesis of (4-Bromo-2,6-dichlorophenyl)methanol.

Section 3: Analytical Characterization & Quality
Control
Rigorous analytical validation is essential to confirm the identity, structure, and purity of the

synthesized compound. Each technique provides a unique piece of the structural puzzle, and
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together they form a self-validating system of quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: This technique confirms the presence of the key proton environments. The

spectrum is expected to show two distinct signals:

A singlet for the two benzylic protons (-CH₂OH), typically appearing around δ 4.5-4.8 ppm.

[5]

A singlet for the two equivalent aromatic protons (-ArH), expected further downfield.

A broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift and may be

exchanged with D₂O.[6] The absence of coupling for the benzylic protons confirms the

substitution pattern at the adjacent aromatic positions.

¹³C NMR: Provides a carbon count and confirms the electronic environment of each carbon

atom. Key expected signals include the benzylic carbon (~60-65 ppm) and distinct signals for

the four unique aromatic carbons, including those directly bonded to the halogens.

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental

composition. For halogenated compounds, it offers an unambiguous diagnostic signature.

Technique: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) is ideal.

Expected Outcome: Aromatic compounds typically show a strong molecular ion peak (M⁺).

The key validation feature for (4-Bromo-2,6-dichlorophenyl)methanol is the characteristic

isotopic cluster for the molecular ion due to the natural abundance of bromine (⁷⁹Br ≈ 50.5%,

⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This will result in a pattern

of four major peaks at M, M+2, M+4, and M+6, with predictable relative intensities,

confirming the presence of one bromine and two chlorine atoms.[7]

Analytical Workflow Diagram
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Caption: Quality control workflow for synthesized (4-Bromo-2,6-dichlorophenyl)methanol.

Section 4: Applications in Research and Drug
Development
The utility of (4-Bromo-2,6-dichlorophenyl)methanol stems from its identity as a densely

functionalized and sterically defined building block.

Scaffold for Medicinal Chemistry: Halogen atoms can significantly improve pharmacological

properties by enhancing binding affinity through halogen bonding, increasing lipophilicity, and

blocking sites of metabolic degradation[1]. This compound provides a ready-made scaffold

containing these features. The hydroxyl group can be used as a handle for further

derivatization, while the bromine atom is a prime site for palladium-catalyzed cross-coupling
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reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and

build novel molecular entities.

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used

as a fragment in screening campaigns against biological targets. The dichlorinated ring

provides a rigid anchor, while the bromophenylmethanol moiety can be elaborated to

optimize interactions within a target's binding site.

Development of Biologically Active Molecules: The structural motifs present in this compound

are found in various biologically active molecules. For example, halogenated phenyl rings

are core components of many enzyme inhibitors and receptor antagonists[8]. Research into

novel bromophenol derivatives has shown potent inhibition of enzymes like carbonic

anhydrase and acetylcholinesterase, suggesting therapeutic potential for a range of

diseases[9].

Section 5: Safe Handling and Storage
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective

Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid

inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents. Commercial suppliers recommend storage at

room temperature in a dry, sealed environment.

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

hazardous chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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